

Synthesis of 4-Fluoro-cyclohexanecarbonitrile: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: 4-Fluoro-cyclohexanecarbonitrile

Cat. No.: B7968428

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Introduction

4-Fluoro-cyclohexanecarbonitrile is a valuable fluorinated building block in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a crucial strategy in the design of novel therapeutics. This document provides a comprehensive guide for the synthesis of **4-Fluoro-cyclohexanecarbonitrile** from the readily available starting material, 4-fluorocyclohexanone. This application note explores two primary synthetic strategies: a direct, one-pot conversion and a two-step sequence involving an alkene intermediate. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful execution in a research setting.

Strategic Approaches to Synthesis

The conversion of a ketone to a nitrile functionality can be achieved through several methodologies. For the synthesis of **4-Fluoro-cyclohexanecarbonitrile**, we will detail two effective and scientifically sound approaches.

Strategy 1: Direct Conversion via Cyanohydrin Formation and Subsequent Deoxygenation

This approach involves the initial formation of a cyanohydrin by the nucleophilic addition of a cyanide species to the carbonyl group of 4-fluorocyclohexanone. The resulting α -hydroxynitrile is then deoxygenated to yield the target nitrile. The use of trimethylsilyl cyanide (TMSCN) is particularly advantageous as it forms a stable O-silylated cyanohydrin intermediate, which can be readily reduced.[1]

Strategy 2: Two-Step Synthesis via Shapiro Reaction and Hydrocyanation

This alternative strategy offers a pathway to the target molecule by first converting the ketone into an alkene, followed by the addition of a cyano group across the double bond. The Shapiro reaction provides an efficient means to transform a ketone into a less-substituted alkene through the decomposition of a tosylhydrazone intermediate.[2][3] The resulting 4-fluorocyclohexene can then undergo hydrocyanation to afford the desired **4-Fluorocyclohexanecarbonitrile**. [4]

PART 1: Direct Conversion via Cyanohydrin Intermediate

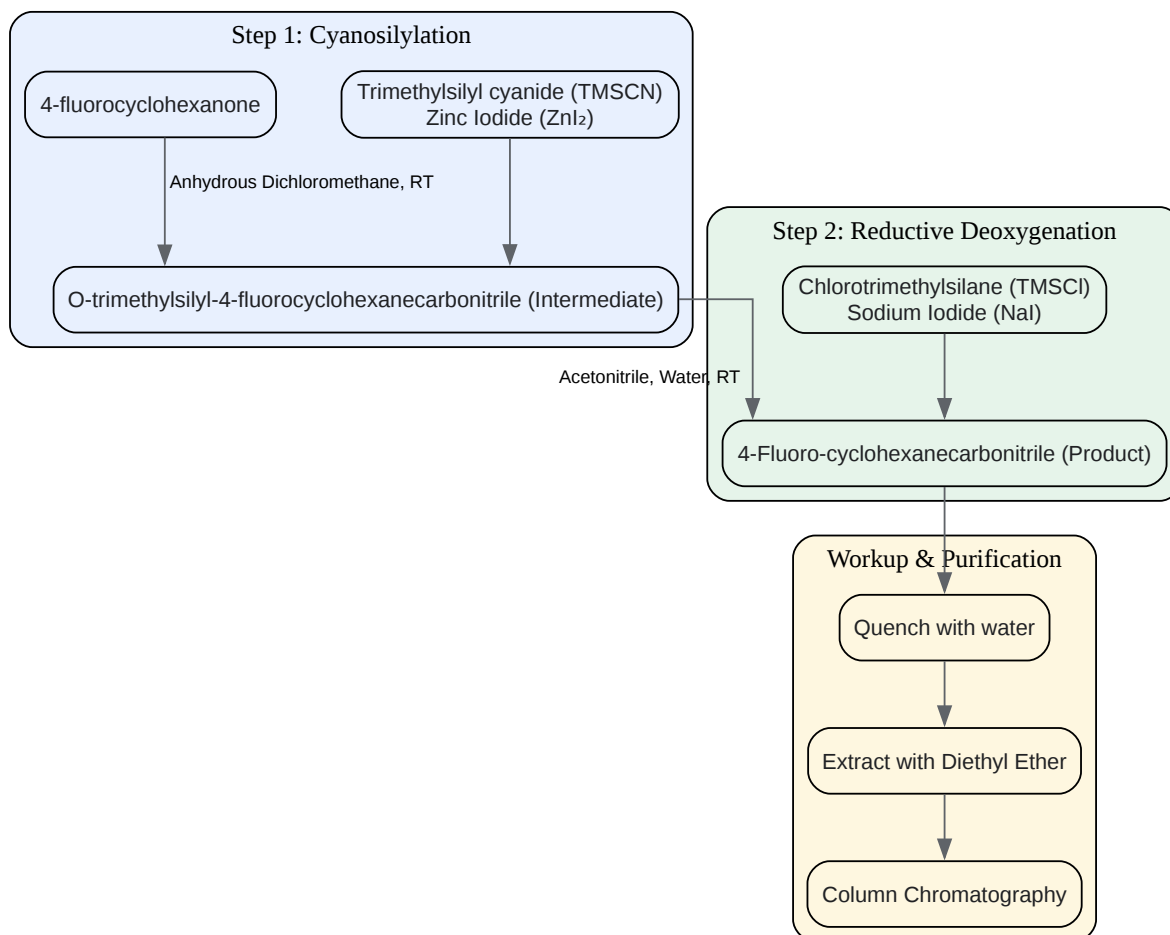
This one-pot protocol is a highly efficient method for the direct conversion of ketones to nitriles. [5]

Reaction Principle and Mechanism

The reaction proceeds in two key steps within a single pot:

- **Cyanosilylation:** 4-fluorocyclohexanone reacts with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as zinc iodide (ZnI_2), to form the corresponding O-trimethylsilyl cyanohydrin. [1][6]
- **Reductive Deoxygenation:** The intermediate is then treated with a reducing system, such as chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in acetonitrile, to effect the reductive removal of the silyloxy group, yielding the target nitrile.

Diagram 1: Reaction Workflow for Direct Conversion



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Caption: Workflow for the one-pot synthesis of **4-Fluoro-cyclohexanecarbonitrile**.

Experimental Protocol

Materials and Reagents:

Reagent/Material	Purity/Grade	Supplier (Example)
4-fluorocyclohexanone	≥98%	Sigma-Aldrich
Trimethylsilyl cyanide (TMSCN)	≥98%	Sigma-Aldrich
Zinc iodide (ZnI ₂)	Anhydrous, ≥98%	Sigma-Aldrich
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Sigma-Aldrich
Acetonitrile	Anhydrous, ≥99.8%	Sigma-Aldrich
Chlorotrimethylsilane (TMSCl)	≥99%	Sigma-Aldrich
Sodium iodide (NaI)	≥99%	Sigma-Aldrich
Diethyl ether	ACS grade	Fisher Scientific
Saturated aq. sodium bicarbonate	-	-
Anhydrous magnesium sulfate	-	-
Silica gel	60 Å, 230-400 mesh	-

Procedure:

- To a solution of 4-fluorocyclohexanone (1.0 eq) in anhydrous dichloromethane, add trimethylsilyl cyanide (1.5 eq) and a catalytic amount of zinc iodide.
- Stir the mixture at room temperature until the formation of the trimethylsilyloxy nitrile is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Remove the dichloromethane under reduced pressure.
- To the residue, add acetonitrile, chlorotrimethylsilane (2.0 eq), and sodium iodide (2.0 eq).
- Add a small amount of water to the mixture and stir at room temperature until the reduction is complete (monitor by TLC or GC).
- Quench the reaction with water and extract the product with diethyl ether.

- Wash the combined organic layers with saturated aqueous sodium bicarbonate, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure **4-Fluorocyclohexanecarbonitrile**.

PART 2: Two-Step Synthesis via Shapiro Reaction and Hydrocyanation

This strategy provides an alternative route that may be advantageous depending on substrate reactivity and available reagents.

Reaction Principle and Mechanism

Step 1: Shapiro Reaction

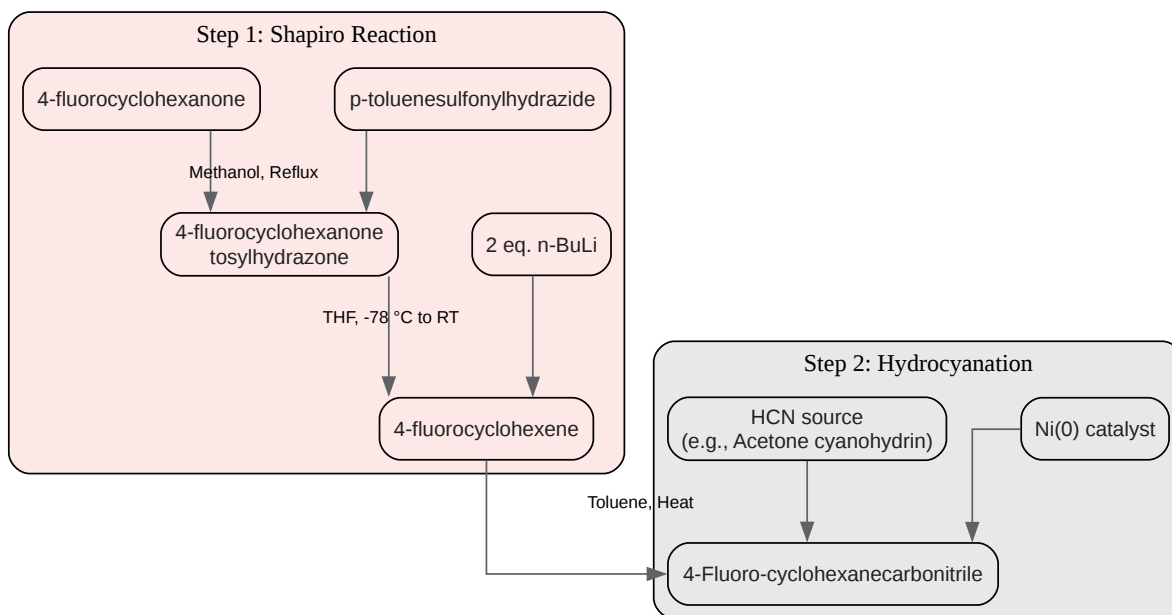
The Shapiro reaction converts 4-fluorocyclohexanone to 4-fluorocyclohexene.^[7] This reaction proceeds via the following stages:

- **Tosylhydrazone Formation:** The ketone is first condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.^{[8][9]}
- **Deprotonation and Elimination:** The tosylhydrazone is treated with two equivalents of a strong base (e.g., n-butyllithium) to effect a double deprotonation, leading to a vinyl lithium intermediate which upon quenching with a proton source yields the alkene.^{[2][3]}

Step 2: Hydrocyanation

The resulting 4-fluorocyclohexene is then subjected to hydrocyanation. This reaction involves the addition of hydrogen cyanide across the double bond.^[4] Modern methods often employ safer and more manageable cyanide sources in a process called transfer hydrocyanation.^{[10][11][12]}

Diagram 2: Reaction Pathway for the Two-Step Synthesis



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Caption: Two-step synthesis of **4-Fluoro-cyclohexanecarbonitrile** via a Shapiro reaction and hydrocyanation sequence.

Experimental Protocols

Step 1: Synthesis of 4-fluorocyclohexanone tosylhydrazone

Materials and Reagents:

Reagent/Material	Purity/Grade	Supplier (Example)
4-fluorocyclohexanone	≥98%	Sigma-Aldrich
p-toluenesulfonylhydrazide	≥97%	Sigma-Aldrich
Methanol	ACS grade	Fisher Scientific

Procedure:

- Dissolve 4-fluorocyclohexanone (1.0 eq) in methanol.
- Add p-toluenesulfonylhydrazide (1.05 eq) to the solution.
- Heat the mixture at reflux until the reaction is complete (typically monitored by TLC, observing the disappearance of the ketone spot).
- Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
- Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to obtain 4-fluorocyclohexanone tosylhydrazone.

Step 2: Synthesis of 4-fluorocyclohexene (Shapiro Reaction)

Materials and Reagents:

Reagent/Material	Purity/Grade	Supplier (Example)
4-fluorocyclohexanone tosylhydrazone	-	-
n-Butyllithium (n-BuLi)	2.5 M in hexanes	Sigma-Aldrich
Tetrahydrofuran (THF)	Anhydrous, ≥99.9%	Sigma-Aldrich
Saturated aq. ammonium chloride	-	-
Diethyl ether	ACS grade	Fisher Scientific

Procedure:

- Suspend 4-fluorocyclohexanone tosylhydrazone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
- Cool the suspension to -78 °C.
- Slowly add n-butyllithium (2.1 eq) via syringe, maintaining the temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile).
- The crude 4-fluorocyclohexene may be purified by distillation.

Step 3: Synthesis of **4-Fluoro-cyclohexanecarbonitrile** (Hydrocyanation)

Materials and Reagents:

Reagent/Material	Purity/Grade	Supplier (Example)
4-fluorocyclohexene	-	-
Acetone cyanohydrin	≥98%	Sigma-Aldrich
Ni(COD) ₂ (Bis(1,5-cyclooctadiene)nickel(0))	≥98%	Strem Chemicals
Triphenylphosphine (PPh ₃)	≥99%	Sigma-Aldrich
Toluene	Anhydrous, ≥99.8%	Sigma-Aldrich

Procedure:

- In a glovebox, charge a Schlenk flask with Ni(COD)₂ (catalytic amount, e.g., 5 mol%) and triphenylphosphine (e.g., 20 mol%).
- Add anhydrous toluene, followed by 4-fluorocyclohexene (1.0 eq) and acetone cyanohydrin (1.2 eq).[13]
- Seal the flask and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) until the reaction is complete (monitored by GC or NMR).
- Cool the reaction mixture to room temperature and carefully quench any remaining cyanide source according to established safety protocols.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation to obtain **4-Fluoro-cyclohexanecarbonitrile**.

Safety Precautions

- Cyanide Compounds: Trimethylsilyl cyanide, hydrogen cyanide (generated in situ or from acetone cyanohydrin), and other cyanide salts are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[14] All manipulations involving cyanide-containing reagents must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). A cyanide antidote kit should be readily available.
- n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere.
- General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals used in these procedures.

Characterization of the Final Product

The identity and purity of the synthesized **4-Fluoro-cyclohexanecarbonitrile** should be confirmed by standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR to confirm the structure and isomeric purity.
- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic nitrile ($\text{C}\equiv\text{N}$) stretching frequency.
- Gas Chromatography (GC): To assess the purity of the final product.

Conclusion

This application note has detailed two robust synthetic routes for the preparation of **4-Fluoro-cyclohexanecarbonitrile** from 4-fluorocyclohexanone. The direct conversion via a cyanohydrin intermediate offers an efficient one-pot procedure, while the two-step sequence involving a Shapiro reaction and hydrocyanation provides a valuable alternative. The choice of method will depend on factors such as reagent availability, scale of the reaction, and the specific experimental capabilities of the laboratory. By following the detailed protocols and adhering to the necessary safety precautions, researchers can confidently synthesize this important fluorinated building block for application in drug discovery and development programs.

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